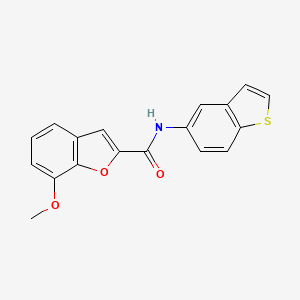

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. The compound features a benzothiophene moiety, a benzofuran moiety, and a carboxamide group, making it a unique and potentially valuable molecule in various fields of scientific research.

Wirkmechanismus

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound, also known as T-817MA, exhibits neuroprotective properties . It has been demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer’s disease model . Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth .

Biochemical Pathways

It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease .

Result of Action

The compound’s action results in neuroprotection and promotion of neurite outgrowth . These effects could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene and benzofuran rings, followed by the introduction of the carboxamide group. Common synthetic routes include:

Cyclization Reactions: The benzothiophene ring can be synthesized via cyclization reactions involving sulfur-containing precursors.

Coupling Reactions: The benzofuran ring can be formed through coupling reactions involving appropriate aryl halides and oxygen-containing nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Halogens, alkyl groups, and other functional groups can be introduced using appropriate halides and nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds such as Tipepidine, Tiquizium Bromides, and Timepidium Bromide contain thiophene moieties and have various therapeutic applications.

Benzofuran Derivatives: Compounds like Amiodarone and Benzbromarone contain benzofuran rings and are used in medicine for their antiarrhythmic and uricosuric properties.

Uniqueness

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of benzothiophene and benzofuran moieties in a single molecule, along with the presence of a carboxamide group. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Biologische Aktivität

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that combines elements of benzothiophene and benzofuran, which are known for their diverse biological activities. Its chemical formula is C15H13NO3S, and it possesses both lipophilic and hydrophilic characteristics, which may enhance its bioavailability and interaction with biological targets.

1. Antitumor Activity

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in MTT assays, the compound demonstrated significant growth inhibition in K562 leukemia cells with an IC50 value indicating effective cytotoxicity (Table 1).

| Cell Line | IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| K562 | 25 | 4.0 |

| Caki-1 | >100 | - |

| HeLa | 30 | 3.5 |

The therapeutic index was calculated by comparing the IC50 values against normal cells, highlighting a favorable safety profile.

The mechanism through which this compound exerts its antitumor effects appears to involve the induction of apoptosis. Research has shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in K562 cells, triggering mitochondrial dysfunction and subsequent caspase activation (Figure 1).

Caspase Activation Pathway (Insert actual image link here)

Figure 1: Apoptosis induction pathway showing caspase activation following ROS increase.

3. Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. In vitro studies indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Cytotoxicity in Leukemia Cells

A recent study evaluated the cytotoxic effects of this compound on K562 cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using a mouse model of acute inflammation. The administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-21-14-4-2-3-12-10-15(22-17(12)14)18(20)19-13-5-6-16-11(9-13)7-8-23-16/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVDHDCPEUDPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.